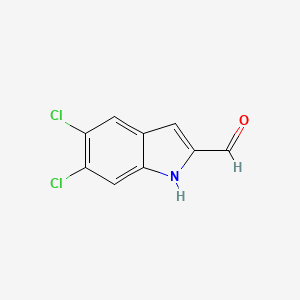

5,6-dichloro-1H-indole-2-carbaldehyde

Description

Significance of Indole (B1671886) Core in Heterocyclic Chemistry

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most important heterocyclic motifs in chemistry. Its prevalence in nature and its remarkable versatility in synthesis have established it as a cornerstone of heterocyclic chemistry.

Indole as a Privileged Scaffold in Natural Products and Synthetic Compounds

The indole nucleus is frequently described as a "privileged scaffold" in medicinal chemistry. nih.gov This term reflects its recurring presence in a multitude of natural products and synthetic molecules that exhibit significant biological activity. nih.gov The unique structure of indole allows it to mimic peptides and bind reversibly to a wide array of enzymes and receptors, leading to diverse pharmacological effects. nih.govscispace.com

In nature, the indole core is a fundamental component of the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone indole-3-acetic acid. nih.gov It is also found in a vast family of complex natural products known as indole alkaloids, which exhibit a wide spectrum of activities, including anticancer (e.g., vinblastine), antihypertensive (e.g., reserpine), and antimicrobial properties. openmedicinalchemistryjournal.comresearchgate.net

The inherent bioactivity of this scaffold has inspired the development of numerous synthetic indole-containing drugs. These compounds are used to treat a wide range of conditions, demonstrating the remarkable therapeutic potential of the indole core. nih.govopenmedicinalchemistryjournal.com

Table 1: Examples of Commercially Available Indole-Based Pharmaceutical Agents

| Drug Name | Therapeutic Use |

|---|---|

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |

| Sumatriptan | Treatment of migraine headaches nih.gov |

| Ondansetron | Anti-emetic for chemotherapy-induced nausea nih.gov |

| Arbidol | Antiviral agent used for influenza nih.gov |

| Vinblastine | Anticancer agent scispace.com |

| Alectinib | Cancer growth blocker researchgate.net |

Role of the Formyl Group in Indole Reactivity and Derivatization

The presence of a formyl (aldehyde) group on the indole ring, creating an indole carbaldehyde, provides a reactive site for extensive chemical modification and derivatization. researchgate.net Indole carbaldehydes are crucial intermediates in the synthesis of diverse heterocyclic systems and biologically active compounds. researchgate.netresearchgate.net The carbonyl group is susceptible to a wide range of transformations, including:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing access to indole-2-carboxylic acid derivatives, which have been investigated for various therapeutic applications.

Reduction: The formyl group can be reduced to a hydroxymethyl group, which can be further functionalized.

Nucleophilic Addition and Condensation: The aldehyde readily undergoes reactions with nucleophiles. For instance, condensation with hydrazines or hydrazides can form hydrazones, while reactions with amines can yield Schiff bases. These reactions are fundamental for building more complex molecular structures and linking the indole core to other pharmacophores. researchgate.netresearchgate.net

This synthetic tractability makes indole carbaldehydes, including 1H-indole-2-carbaldehyde and its derivatives, highly valuable building blocks for constructing libraries of novel compounds for drug discovery.

Impact of Halogenation on Indole System Properties and Reactivity

Halogenation is a powerful and widely used strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of halogen atoms, such as chlorine, can significantly alter a molecule's physicochemical characteristics, including its size, conformation, lipophilicity, and electronic distribution.

Regioselectivity of Dichlorination on the Indole Nucleus

The position of substitution on the indole ring is critical and is governed by the principles of electrophilic aromatic substitution. The indole nucleus is an electron-rich heterocycle, with the highest electron density located at the C3 position of the pyrrole ring. nih.gov Consequently, electrophilic attack occurs preferentially at C3. nih.govechemi.com If the C3 position is blocked, substitution may occur at other positions, including C2 or on the benzene portion of the molecule.

Direct dichlorination of an unsubstituted indole ring to achieve a specific 5,6-dichloro pattern is synthetically challenging due to the higher reactivity of the pyrrole ring. Electrophilic halogenation of the benzene ring is generally less favorable and achieving a specific disubstituted pattern like 5,6-dichloro would likely result in a mixture of isomers and other byproducts. Therefore, the synthesis of 5,6-dichloroindoles typically involves multi-step synthetic routes that begin with an already chlorinated benzene-based precursor. For example, a suitably substituted dichlorinated aniline (B41778) or nitrobenzene (B124822) can be used as a starting material to construct the indole ring through established methods like the Fischer, Reissert, or Bartoli indole syntheses. This approach allows for precise and unambiguous control over the halogen substitution pattern on the benzenoid ring.

Electronic and Steric Effects of 5,6-Dichloro Substitution

The introduction of two chlorine atoms at the 5- and 6-positions of the indole ring has profound electronic and steric consequences.

Positioning of 5,6-Dichloro-1H-indole-2-carbaldehyde in Contemporary Chemical Research

This compound is positioned in modern research as a valuable and strategic organic building block. bldpharm.com It is a functionalized molecule designed for the modular assembly of more complex molecular structures. ijprt.org Its utility stems from the convergence of three key chemical features:

The Privileged Indole Scaffold: The core structure is based on the indole nucleus, which is well-established for its wide-ranging biological relevance and its ability to serve as a ligand for numerous receptors. nih.govscispace.com

Property-Modifying Dichlorination: The 5,6-dichloro substitution pattern significantly alters the electronic properties of the indole ring, providing a tool to fine-tune the characteristics of the final target molecule. nih.gov This can influence factors such as binding affinity, metabolic stability, and cell permeability.

A Versatile Synthetic Handle: The C2-carbaldehyde group provides a reliable and reactive site for a plethora of chemical transformations, enabling the straightforward elaboration of the indole core into a diverse range of derivatives. researchgate.net

This unique combination makes this compound an attractive starting material for the synthesis of novel compounds in medicinal chemistry for screening against various diseases. mdpi.com Furthermore, substituted indoles are also explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), where their electronic properties are paramount. echemi.com Thus, this compound serves as a key intermediate for creating diverse molecular entities with potential applications in both pharmacology and advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(4-13)12-9(5)3-8(7)11/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJWIYNNJOIYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 5,6 Dichloro 1h Indole 2 Carbaldehyde

Classical Indole (B1671886) Synthesis Adaptations for Halogenated Precursors

The initial and most critical step in many synthetic pathways is the formation of the 5,6-dichloro-1H-indole nucleus. Several classical named reactions in organic chemistry can be adapted for this purpose by using appropriately substituted starting materials.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org

To produce the 5,6-dichloro-1H-indole core, the logical starting material is (3,4-dichlorophenyl)hydrazine. This precursor is reacted with a carbonyl compound, such as pyruvic acid or glyoxal (B1671930) diethyl acetal, in the presence of an acid catalyst. The choice of catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂). wikipedia.orgnih.gov The reaction proceeds through the formation of a hydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.gov

Table 1: Fischer Indole Synthesis for 5,6-Dichloro-1H-indole

| Precursor 1 | Precursor 2 | Catalyst Examples | Intermediate/Product |

| (3,4-Dichlorophenyl)hydrazine | Pyruvic Acid | H₂SO₄, PPA, ZnCl₂ | 5,6-Dichloro-1H-indole-2-carboxylic acid |

| (3,4-Dichlorophenyl)hydrazine | Glyoxal diethyl acetal | H₂SO₄, PPA, ZnCl₂ | 5,6-Dichloro-1H-indole |

The Madelung synthesis is a powerful method for producing indoles via the intramolecular cyclization of N-acyl-o-toluidines at high temperatures using a strong base. This approach is particularly useful for preparing indoles that may be difficult to access through electrophilic substitution methods.

For the synthesis of 5,6-dichloro-1H-indole, the required precursor would be N-formyl-2-methyl-4,5-dichloroaniline or a related N-acyl derivative. The reaction is typically carried out with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an inert solvent at elevated temperatures. The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl group to form the five-membered ring. A final dehydration step yields the indole. The vigorous reaction conditions are a notable characteristic of the classical Madelung synthesis.

Table 2: Madelung Indole Synthesis for 5,6-Dichloro-1H-indole

| Precursor | Base Examples | Conditions | Product |

| N-Formyl-2-methyl-4,5-dichloroaniline | Sodium ethoxide, Potassium tert-butoxide | High Temperature (200-400 °C) | 5,6-Dichloro-1H-indole |

The Reissert indole synthesis offers a pathway to indoles starting from an o-nitrotoluene derivative. wikipedia.org The process begins with the base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This intermediate then undergoes reductive cyclization to afford an indole-2-carboxylic acid, which can be subsequently decarboxylated if the unsubstituted indole is desired. wikipedia.org

To obtain the 5,6-dichloroindole (B58420) scaffold, the synthesis would commence with 1,2-dichloro-4-methyl-5-nitrobenzene . This starting material is condensed with diethyl oxalate using a base like potassium ethoxide. The resulting pyruvate (B1213749) derivative is then reduced, typically with zinc dust in acetic acid or iron in acidic media, which simultaneously reduces the nitro group to an amine and facilitates cyclization. wikipedia.org This route directly yields 5,6-dichloro-1H-indole-2-carboxylic acid, a valuable precursor for the target carbaldehyde.

Table 3: Reissert Indole Synthesis for 5,6-Dichloroindole Precursors

| Precursor | Reagents | Intermediate | Product |

| 1,2-Dichloro-4-methyl-5-nitrobenzene | 1. Diethyl oxalate, KOEt2. Zn, Acetic Acid | Ethyl 2-(4,5-dichloro-2-nitrophenyl)pyruvate | 5,6-Dichloro-1H-indole-2-carboxylic acid |

Direct Formylation Strategies of 5,6-Dichloro-1H-indole Intermediates

Once the 5,6-dichloro-1H-indole core has been synthesized, the final step is the introduction of a formyl group (-CHO) at the C2 position. This transformation requires regioselective control, as indoles have multiple reactive sites.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reagent, typically a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). ijpcbs.com

However, the Vilsmeier-Haack formylation of unsubstituted (N-H) indoles occurs with high regioselectivity at the C3 position, driven by the higher electron density at this carbon. niscpr.res.inyoutube.com Direct application of standard Vilsmeier-Haack conditions to 5,6-dichloro-1H-indole would therefore be expected to yield 5,6-dichloro-1H-indole-3-carbaldehyde, not the desired C2 isomer.

Achieving C2 formylation via the Vilsmeier-Haack reaction is challenging and generally requires modification of the indole substrate. One potential strategy involves the use of a bulky protecting group on the indole nitrogen, such as a triisopropylsilyl (TIPS) group. researchgate.net N-protection can sterically hinder the C7 and N1 positions and electronically alter the indole nucleus, which may influence the regioselectivity of the formylation, although C3 remains the most common site of attack. researchgate.net Therefore, while a powerful formylation tool, the Vilsmeier-Haack reaction is not the most direct method for preparing the title compound.

Given the regioselectivity challenges of electrophilic substitution, alternative strategies are often employed for the C2-formylation of indoles. A highly effective and common method involves the directed ortho-metalation of the indole ring. researchgate.net

This approach utilizes the acidity of the N-H and C2-H protons. The indole is first deprotonated at the N1 position with a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting N-lithiated indole is then treated with a second equivalent of a stronger base, often tert-butyllithium (B1211817) (t-BuLi), or simply a second equivalent of n-BuLi at warmer temperatures, which selectively deprotonates the C2 position to form a dilithiated intermediate. This C2-lithiated species is a potent nucleophile and can be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). A final aqueous workup hydrolyzes the resulting intermediate to afford the desired 2-carbaldehyde. This lithiation-formylation sequence provides a reliable and regioselective route to C2-formylated indoles, bypassing the inherent C3 selectivity of electrophilic reactions. researchgate.net

Table 4: C2-Lithiation and Formylation of 5,6-Dichloro-1H-indole

| Step | Reagent(s) | Purpose | Intermediate/Product |

| 1 | n-Butyllithium (1 eq.) | N-H Deprotonation | 1-Lithio-5,6-dichloro-1H-indole |

| 2 | t-Butyllithium or n-BuLi (1 eq.) | C2-H Deprotonation | 1,2-Dilithio-5,6-dichloro-1H-indole |

| 3 | N,N-Dimethylformamide (DMF) | Formylation | Intermediate adduct |

| 4 | Aqueous Workup (e.g., H₂O) | Hydrolysis | 5,6-Dichloro-1H-indole-2-carbaldehyde |

Multi-Step Synthetic Sequences for this compound

The construction of this compound is not typically achieved in a single step but through a sequence of reactions. These routes must strategically build the indole core while precisely positioning the chloro and aldehyde substituents. A common strategy involves forming a substituted indole ring first, followed by functional group manipulations.

One plausible pathway begins with a pre-halogenated starting material, such as 3,4-dichloroaniline (B118046). This precursor ensures the correct placement of the chlorine atoms on the benzene (B151609) portion of the final indole structure. The subsequent steps then focus on building the pyrrole (B145914) ring and introducing the aldehyde group at the C-2 position. For instance, the Leimgruber-Batcho indole synthesis is a versatile method that could be adapted for this purpose, starting from the corresponding nitrotoluene derivative which is then converted to an enamine before cyclization to form the indole ring.

Achieving the specific 5,6-dichloro substitution pattern on the indole nucleus requires careful regioselective control. Direct halogenation of the parent indole ring is often not suitable as it tends to occur preferentially at the electron-rich C-3 position. Therefore, synthetic strategies typically rely on using a starting material where the benzene ring is already appropriately chlorinated.

Key strategies include:

Synthesis from Pre-Chlorinated Precursors: The most straightforward approach is to begin the indole synthesis with a commercially available, appropriately substituted benzene derivative, such as 3,4-dichloroaniline or 1,2-dichloro-4-nitrobenzene. This circumvents the challenges of regioselective halogenation of the indole core itself.

Directed Halogenation: In more complex syntheses, directing groups can be used to guide halogen atoms to specific positions on the benzene ring of an existing indole structure. nih.gov However, achieving a 5,6-dichloro pattern this way is complex due to the inherent reactivity of the indole nucleus. nih.gov

Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes offer high regioselectivity under environmentally benign conditions. frontiersin.org While not specifically documented for 5,6-dichloroindole, these enzymes are known to act on the benzenoid ring of indole derivatives and represent a potential route for selective halogen introduction. frontiersin.org

Table 1: Comparison of Halogenation Strategies

| Strategy | Description | Advantages | Disadvantages |

| Pre-Chlorinated Precursors | Using starting materials like 3,4-dichloroaniline where the chlorine atoms are already in the desired positions. | High regioselectivity, straightforward. | Dependent on the commercial availability of the starting material. |

| Directed Halogenation | Employing a functional group on the indole to direct electrophilic halogenating agents to specific C-H bonds on the benzene ring. | Allows for late-stage functionalization. | Can be complex, may require multiple protection/deprotection steps, and achieving 5,6-disubstitution can be difficult. nih.gov |

| Enzymatic Halogenation | Using halogenase enzymes to catalyze the selective addition of halogens from halide salts. | High regioselectivity, environmentally friendly ("green") conditions. frontiersin.org | Requires specific enzymes and optimization of biocatalytic conditions. |

Once the 5,6-dichloroindole core is obtained, the next critical step is the introduction of the carbaldehyde (formyl) group at the C-2 position. Direct formylation of indoles, such as in the Vilsmeier-Haack or Reimer-Tiemann reactions, typically occurs at the C-3 position due to its higher electron density. acs.orgwikipedia.orgmychemblog.com Therefore, alternative strategies are required for C-2 functionalization.

A common and effective sequence involves:

Synthesis of a C-2 Substituted Indole: A synthetic route is chosen that directly installs a precursor functional group at the C-2 position. For example, reacting 3,4-dichloroaniline with an α-haloketone followed by cyclization can yield a 5,6-dichloroindole with a substituent at C-2. A more controlled method involves the synthesis of a 5,6-dichloro-1H-indole-2-carboxylate ester.

Conversion to 2-Hydroxymethylindole: The ester group at the C-2 position is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Oxidation to Aldehyde: The resulting 2-hydroxymethylindole is then carefully oxidized to the desired this compound. rsc.org Activated manganese dioxide (MnO₂) is a common reagent for this selective oxidation, as it is mild enough to avoid over-oxidation to the carboxylic acid or degradation of the indole ring. rsc.org

This sequence ensures the unambiguous placement of the aldehyde group at the C-2 position, overcoming the regioselectivity challenges of direct formylation. rsc.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry, such as waste prevention, use of safer solvents, and catalysis, are being increasingly applied to the synthesis of complex molecules like substituted indoles. researchgate.netbenthamdirect.comspringernature.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. tandfonline.comnih.gov Several classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions, have been successfully adapted to use microwave irradiation. nih.govorganic-chemistry.orgsciforum.net

For the synthesis of this compound, microwave heating could be applied to key steps:

Indole Ring Formation: The cyclization step to form the 5,6-dichloroindole nucleus can be significantly expedited. For example, a microwave-assisted Bischler synthesis could provide a rapid, solvent-free route to the indole core. organic-chemistry.org

Palladium-Catalyzed Reactions: Many cross-coupling and C-H activation reactions used in modern indole synthesis are amenable to microwave heating, which can improve reaction efficiency and catalyst turnover. mdpi.com

The use of microwaves offers a greener alternative to conventional heating by reducing energy consumption and often allowing for solvent-free reaction conditions. tandfonline.comorganic-chemistry.org

The development of efficient and reusable catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, sustainable catalysts can be employed in several key transformations.

Sustainable Halogenation: Instead of traditional halogenating agents, greener systems like oxone-halide can be used. acs.orgnih.gov This method generates the reactive halogenating species in situ, avoiding the use of stoichiometric halogenating agents and reducing toxic byproducts. acs.orgnih.gov Biocatalysis with halogenase enzymes also represents a highly sustainable and selective method for halogenation, using benign halide salts in aqueous media. frontiersin.org

Transition-Metal Catalyzed C-H Functionalization: Significant progress has been made in using transition metals like palladium, rhodium, and ruthenium to catalyze the direct functionalization of C-H bonds. researchgate.netrsc.org These methods offer improved atom economy by avoiding the need for pre-functionalized starting materials. bohrium.comumich.edu Developing recyclable versions of these catalysts, for example by immobilizing them on magnetic nanoparticles, enhances their sustainability. researchgate.net

Acid/Base Catalysis: The use of reusable solid acid or base catalysts, or acidic ionic liquids, can replace corrosive and hazardous reagents like sulfuric acid or phosphorus oxychloride, which are common in traditional indole syntheses like the Fischer indole synthesis. google.com

Table 2: Green Catalysis in Indole Synthesis

| Reaction Step | Conventional Reagent | Green Catalyst/Method | Advantages |

| Halogenation | N-Chlorosuccinimide (NCS), Cl₂ | Oxone-Chloride acs.orgnih.gov, Halogenase Enzymes frontiersin.org | High regioselectivity, avoids toxic reagents, uses benign halide salts, aqueous conditions. |

| Indole Formation | Strong mineral acids (H₂SO₄, PPA) | Reusable solid acids, acidic ionic liquids. google.com | Reduced corrosion and waste, catalyst can be recovered and reused. |

| C-H Functionalization | Stoichiometric reagents, multi-step sequences. | Transition-metal catalysts (Pd, Rh, Ru). rsc.orgorganic-chemistry.org | High atom economy, reduces number of synthetic steps. |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Derivatization Strategies of 5,6 Dichloro 1h Indole 2 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group at the C-2 position of the indole (B1671886) ring is a primary site for a variety of chemical modifications, including condensation reactions with nitrogen nucleophiles, oxidation to a carboxylic acid, and reduction to an alcohol or an amine.

Condensation Reactions with Nitrogen Nucleophiles

The electrophilic carbon of the carbaldehyde group readily undergoes attack by nitrogen-containing nucleophiles, leading to the formation of new carbon-nitrogen double bonds. These condensation reactions are fundamental in the synthesis of a diverse range of derivatives.

The reaction of 5,6-dichloro-1H-indole-2-carbaldehyde with primary amines yields imines, commonly known as Schiff bases. This condensation reaction typically proceeds under acidic or basic catalysis, or even under neutral conditions with the removal of water. The formation of the azomethine group (-C=N-) is a versatile method for introducing a wide array of substituents, which can significantly alter the chemical and physical properties of the parent molecule.

The general synthesis involves the reaction of equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol (B145695). The reaction mixture is often heated to reflux to drive the condensation to completion. rsc.org The resulting Schiff bases are typically crystalline solids and can be purified by recrystallization.

A variety of aromatic and heterocyclic amines can be employed in this reaction, leading to a diverse library of Schiff base derivatives. While specific yields for the 5,6-dichloro substituted indole are not widely reported, analogous reactions with other substituted indole-2-carbaldehydes suggest that high yields are often achievable. rsc.org

Table 1: Examples of Schiff Base Formation from Indole-2-carbaldehyde Derivatives

| Amine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline (B41778) | Ethanol, Reflux | N-(phenyl)-1-(1H-indol-2-yl)methanimine | High | rsc.org |

| 4-Methoxyaniline | Ethanol, Reflux | N-(4-methoxyphenyl)-1-(1H-indol-2-yl)methanimine | High | rsc.org |

| 4-Nitroaniline | Ethanol, Reflux | N-(4-nitrophenyl)-1-(1H-indol-2-yl)methanimine | High | rsc.org |

Note: This table represents typical reactions for indole-2-carbaldehydes and serves as a general representation in the absence of specific data for the 5,6-dichloro derivative.

Further extending the reactivity of the carbaldehyde group, condensation with hydroxylamine (B1172632) or hydrazine (B178648) derivatives provides access to oximes and hydrazones, respectively. These reactions are valuable for introducing functional groups that can participate in further transformations or modulate the biological activity of the molecule.

The synthesis of oximes from aldehydes is a well-established transformation, typically carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide (B78521), in an aqueous alcohol solution. rsc.org The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

Similarly, hydrazones are prepared by the condensation of an aldehyde with a hydrazine derivative. A common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts to form brightly colored 2,4-dinitrophenylhydrazones. This reaction is often used as a qualitative test for aldehydes and ketones. The synthesis typically involves refluxing the aldehyde and the hydrazine derivative in a suitable solvent like methanol (B129727) with a catalytic amount of acid. nih.gov

Table 2: General Conditions for Oxime and Hydrazone Formation

| Reagent | Product Type | General Reaction Conditions |

| Hydroxylamine hydrochloride, Base | Oxime | Aqueous ethanol, Reflux |

| Hydrazine hydrate (B1144303) or substituted hydrazines | Hydrazone | Ethanol or Methanol, Reflux, often with acid catalyst |

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 5,6-dichloro-1H-indole-2-carboxylic acid. This transformation is a key step in the synthesis of many biologically active indole derivatives.

Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the electron-rich indole ring. A common procedure involves the use of potassium permanganate in an aqueous alkaline solution, followed by acidification to precipitate the carboxylic acid. nih.gov More modern and selective methods, such as the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), can also be employed for a cleaner conversion. nih.govorgsyn.org

Reduction Reactions to Alcohols and Amines

The carbaldehyde group can be reduced to a primary alcohol, (5,6-dichloro-1H-indol-2-yl)methanol, or further to a methylamine (B109427) derivative.

The reduction to the corresponding alcohol is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a commonly used and effective reagent for this transformation, offering high yields under mild conditions. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken to avoid reduction of other functional groups if present.

Reductive amination provides a direct route to amines from aldehydes. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. rsc.orgbris.ac.ukorganic-chemistry.org For the synthesis of the primary amine, ammonia (B1221849) can be used as the nitrogen source.

Reactions Involving the Indole Nucleus

The indole ring system in this compound is also amenable to chemical modification, although the presence of the electron-withdrawing chloro and carbaldehyde groups deactivates the ring towards electrophilic attack compared to unsubstituted indole. The most common reactions involving the indole nucleus are electrophilic substitution and N-alkylation.

N-alkylation of the indole nitrogen is a common strategy to introduce various alkyl or aryl groups. This reaction is typically carried out using a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide or other electrophilic alkylating agent. rsc.orgstanford.edubeilstein-journals.org Common bases used include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reactivity of the N-H bond allows for the synthesis of a wide range of N-substituted this compound derivatives.

Electrophilic Aromatic Substitution (EAS) at the Indole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. The indole ring is significantly more reactive towards electrophiles than benzene (B151609), with substitution typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). ic.ac.ukstackexchange.com However, the substitution pattern of this compound dramatically alters this inherent reactivity.

The regiochemical outcome of EAS reactions on this compound is dictated by the combined electronic effects of its three substituents: the 2-carbaldehyde group and the chloro groups at positions 5 and 6.

2-Carbaldehyde Group: This is a strong electron-withdrawing group (EWG) that deactivates the indole ring towards electrophilic attack. youtube.com Through a negative resonance effect (-R), it significantly reduces the electron density of the pyrrole (B145914) ring, particularly at the C3 position, which is the most nucleophilic site in an unsubstituted indole. This deactivation makes EAS reactions on the pyrrole moiety challenging.

5,6-Dichloro Groups: Halogens are deactivating substituents due to their electron-withdrawing inductive effect (-I). libretexts.org However, they are also ortho-, para-directing because their lone pairs can donate electron density through a resonance effect (+R). The chloro group at C5 would direct incoming electrophiles to the C4 and C7 positions, while the chloro group at C6 would direct to the C5 and C7 positions. The net effect is a strong deactivation of the benzene ring, but with potential for substitution at the C4 and C7 positions, should a sufficiently strong electrophile be used.

The cumulative effect is a strongly deactivated indole system. The pyrrole ring is deactivated by the 2-carbaldehyde, and the benzene ring is deactivated by the two chloro groups. Electrophilic substitution, if it occurs, is most likely to happen at the C4 or C7 positions of the benzene ring, as the C3 position is strongly deactivated by the adjacent aldehyde.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -CHO | C2 | -I, -R (Electron-withdrawing) | Strongly Deactivating | Meta-directing (deactivates C3) |

| -Cl | C5 | -I, +R (Inductively withdrawing, resonance donating) | Deactivating | Ortho, Para-directing (directs to C4, C7) |

| -Cl | C6 | -I, +R (Inductively withdrawing, resonance donating) | Deactivating | Ortho, Para-directing (directs to C7, C5) |

Given the highly deactivated nature of the this compound ring system, standard EAS reactions such as nitration, halogenation, and sulfonation would require harsh conditions.

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, this reaction would likely be sluggish. If substitution were to occur, it would be predicted to favor the C4 or C7 positions.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid would also face a high activation barrier. The inherent deactivation might prevent the reaction or lead to a mixture of products at the available positions on the benzene ring.

Sulfonation: Using fuming sulfuric acid could potentially lead to substitution at C4 or C7, but the harsh acidic conditions might also lead to degradation of the indole ring.

Detailed research findings specifically on these EAS reactions for this compound are not widely reported, likely due to the synthetic challenges posed by the deactivated substrate.

N-Substitution of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a key site for derivatization. N-substitution reactions are generally facile and provide a robust strategy for modifying the properties of the indole core.

N-Alkylation: This reaction involves the replacement of the N-H proton with an alkyl group. It is typically achieved by first deprotonating the indole nitrogen with a suitable base (e.g., NaH, K₂CO₃, KOH) in an aprotic polar solvent like DMF or DMSO, followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). sci-hub.boxsemanticscholar.org This method allows for the introduction of a wide variety of alkyl chains, which can be used to tune the molecule's steric and electronic properties.

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). derpharmachemica.com Alternatively, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) can be used to form the N-acyl bond directly from a carboxylic acid. researchgate.net N-acylation is often used to install protecting groups or to introduce functionalities that can participate in further reactions.

| Reaction Type | Reagents | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH or K₂CO₃ | DMF or Acetonitrile | Good to Excellent |

| N-Acylation | Acid Chloride (e.g., AcCl) or Anhydride (e.g., Ac₂O) | Pyridine or Et₃N | DCM or THF | Good to Excellent |

| N-Acylation | Carboxylic Acid | DCC/DMAP | DCM | Variable to Good |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | NaH or Pyridine | DMF or DCM | Excellent |

The N-H proton of indoles can be acidic and may interfere with certain reactions (e.g., organometallic reactions). Therefore, protection of the indole nitrogen is a common strategy in multi-step syntheses. mdpi.org

Common Protecting Groups: A variety of protecting groups are available for the indole nitrogen, chosen based on their stability to different reaction conditions and the ease of their removal.

Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These are robust groups, stable to many acidic and oxidative conditions. They are typically installed using the corresponding sulfonyl chloride and a base. Deprotection can be achieved under reductive conditions or with strong bases like Cs₂CO₃. scilit.comnih.gov

tert-Butoxycarbonyl (Boc): This carbamate (B1207046) is widely used due to its easy installation (using Boc₂O) and removal under acidic conditions (e.g., TFA) or with mild bases like NaOMe in methanol. tandfonline.com

Benzyl (B1604629) (Bn): Installed using benzyl bromide and a base. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenolysis. jst.go.jp

[2-(Trimethylsilyl)ethoxy]methyl (SEM): This group is stable to a variety of conditions and is cleaved by fluoride (B91410) ion sources (e.g., TBAF). acs.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for rapidly building molecular complexity. nih.govresearchgate.net Aldehydes are frequent participants in MCRs, and this compound is a suitable substrate for such transformations. The aldehyde group can react with nucleophiles, while the N-H bond can also participate in the reaction sequence.

Indole aldehydes have been successfully employed in several named MCRs:

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. The this compound could serve as the aldehyde component to generate complex peptide-like structures.

Petasis Reaction: A three-component reaction of an amine, an aldehyde, and a boronic acid. Using the target indole aldehyde would lead to the formation of α-amino acids with the indole scaffold directly attached. acs.org

Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction of an aldehyde, an isocyanide, and an aminoazine, leading to the formation of fused imidazopyridines or similar heterocycles. The indole aldehyde can act as the carbonyl component in this versatile reaction. researchgate.net

The incorporation of this compound into MCRs provides a highly efficient pathway to generate diverse libraries of complex, substituted indole derivatives for screening in drug discovery and materials science.

| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Scaffold |

|---|---|---|---|---|---|

| Ugi | This compound | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide |

| Petasis | This compound | Amine | Boronic Acid | - | α-Amino Acid Derivative |

| Groebke-Blackburn-Bienaymé | This compound | Aminoazine | Isocyanide | - | Fused Imidazo-heterocycle |

Transition Metal-Catalyzed Transformations

To populate this section, studies would be needed that subject this compound to various palladium, copper, rhodium, or other transition metal catalysts.

Coupling Reactions (e.g., Suzuki, Sonogashira)

No specific examples of Suzuki-Miyaura or Sonogashira coupling reactions using this compound have been found. Such research would involve reacting the chloro-substituents at the C5 and C6 positions with boronic acids (Suzuki) or terminal alkynes (Sonogashira). Key data, currently unavailable, would include optimized reaction conditions (catalyst, ligand, base, solvent), yields, and the regioselectivity of the coupling (i.e., whether the reaction occurs preferentially at C5 or C6).

C-H Functionalization

The direct functionalization of the C-H bonds of this compound is not documented. Research in this area would need to explore the regioselectivity of C-H activation at the C3, C4, and C7 positions of the indole ring under the influence of the existing chloro and aldehyde substituents. Data on directing group strategies, catalyst systems (e.g., Pd, Ru, Rh), and the efficiency of arylation, alkenylation, or other functionalizations are absent from the literature.

Synthesis of Complex Fused and Spirocyclic Derivatives

There is no available research describing the use of this compound as a building block for constructing more complex molecular architectures. To address this topic, studies would be required that utilize the aldehyde functionality, the N-H group, or a C-H position in cyclization or multicomponent reactions to form fused-ring systems (e.g., beta-carbolines, pyrimido[3,4-a]indoles) or spirocyclic structures (e.g., spiro-oxindoles, spiro-pyrrolidines). Reports on reaction pathways, stereoselectivity, and the characterization of these novel, complex derivatives are currently not present in the scientific record.

Given the constraints, the generation of the requested article must be declined to maintain scientific integrity and avoid the creation of speculative content.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

Specific, experimentally determined chemical shifts (δ) and coupling constants (J) for the protons and carbon atoms of 5,6-dichloro-1H-indole-2-carbaldehyde are not available in published literature. A detailed analysis would require the assignment of signals for the aldehyde proton, the N-H proton, and the aromatic protons on the indole (B1671886) ring, as well as the distinct carbon signals of the heterocyclic and benzene (B151609) rings. Without this primary data, a valid spectral analysis cannot be performed.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment

Information regarding the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) to this compound is absent from the reviewed sources. These advanced techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure, but no such studies have been publicly reported.

Infrared (IR) Spectroscopy

Vibrational Analysis of Key Functional Groups (C=O, N-H, C-Cl)

While general frequency ranges for the key functional groups are known, the precise vibrational frequencies for the carbonyl (C=O) stretch of the aldehyde, the N-H stretch of the indole, and the carbon-chlorine (C-Cl) stretches for this specific molecule have not been documented. The electronic environment created by the two chlorine atoms would influence these frequencies, making predictions based on simpler indoles speculative.

Conformation and Hydrogen Bonding Interactions

Without experimental IR data, particularly from studies involving solvent effects or concentration variations, any discussion of the compound's conformation and the nature of its intermolecular or intramolecular hydrogen bonding would be entirely theoretical.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including the molecular ion peak and the specific fragmentation pattern for this compound, is not available. Analysis of the fragmentation pathways, which would provide crucial structural confirmation, cannot be conducted without access to an experimental mass spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, the expected molecular formula is C₉H₅Cl₂NO. The presence of two chlorine atoms is a key isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic isotopic pattern in the mass spectrum for chlorine-containing compounds. A molecule with two chlorine atoms will exhibit three main peaks in its molecular ion cluster:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are predictable. The ratio of the [M]⁺ to [M+2]⁺ to [M+4]⁺ peaks for a dichlorinated compound is approximately 9:6:1. Observing this specific pattern provides strong evidence for the presence of two chlorine atoms in the molecule.

The theoretical exact masses for the primary isotopic compositions of the protonated molecule [M+H]⁺ would be calculated as follows:

| Ion | Composition | Theoretical Exact Mass (m/z) |

| [M(²³⁵Cl)+H]⁺ | C₉H₆³⁵Cl₂NO⁺ | 213.9826 |

| [M(³⁵Cl³⁷Cl)+H]⁺ | C₉H₆³⁵Cl³⁷ClNO⁺ | 215.9797 |

| [M(²³⁷Cl)+H]⁺ | C₉H₆³⁷Cl₂NO⁺ | 217.9767 |

Confirmation of these exact masses to within a few parts per million (ppm) by an HRMS instrument would definitively validate the molecular formula of this compound.

Fragmentation Pattern Analysis for Structural Information

Upon ionization (e.g., by electron impact), the molecular ion would likely undergo a series of fragmentation reactions. Key expected fragmentation pathways include:

Loss of the formyl group (-CHO): A common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion. This would result in a significant fragment ion.

Cleavage of the indole ring: The indole ring itself can fragment, though it is a relatively stable aromatic system. Potential fragmentations could involve the loss of HCN or cleavage of the benzene portion of the ring system.

Loss of chlorine: The loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragments is another plausible pathway, which would be observed as a loss of 35 or 37 Da.

A hypothetical fragmentation table is presented below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 214/216/218 | [M]⁺ (Molecular ion cluster) |

| 185/187/189 | [M-CHO]⁺ |

| 179/181 | [M-Cl]⁺ |

| 151/153 | [M-CHO-Cl]⁺ |

Detailed analysis of these fragments and their relative abundances would provide corroborating evidence for the proposed structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. The electronic spectrum of indole itself is characterized by two main absorption bands in the near-UV region, corresponding to transitions to the ¹Lₐ and ¹Lₑ excited states.

The introduction of substituents onto the indole ring significantly influences the energies of these transitions and thus the positions of the absorption maxima (λₘₐₓ). The 5,6-dichloro and 2-carbaldehyde substituents are expected to have the following effects:

Halogen substituents (Cl): The chlorine atoms at the 5 and 6 positions act as auxochromes. Through their electron-donating mesomeric effect (+M) and electron-withdrawing inductive effect (-I), they can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted indole.

Carbaldehyde group (-CHO): The aldehyde group at the 2-position is a strong electron-withdrawing group and extends the conjugated π-system of the indole ring. This extension of conjugation is expected to cause a significant bathochromic shift of the ¹Lₐ band.

Therefore, the UV-Vis spectrum of this compound is predicted to show absorption maxima at longer wavelengths compared to indole. The spectrum would likely exhibit π → π* transitions characteristic of the extended aromatic system. Based on data for similar substituted indoles, the main absorption bands would be expected in the range of 250-350 nm.

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. For molecules like this compound, which possess a permanent dipole moment that is likely to change upon electronic excitation, solvent effects can be particularly informative.

The electronic transitions in indole derivatives often have some degree of charge-transfer character. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the corresponding absorption band as the solvent polarity increases.

A study of the UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile (B52724), methanol) would be expected to show a shift in the λₘₐₓ values. A positive solvatochromism (red shift with increasing solvent polarity) would indicate that the excited state has a larger dipole moment than the ground state.

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λₘₐₓ |

| n-Hexane | ~1.9 | Shortest Wavelength |

| Dichloromethane | ~9.1 | Intermediate Wavelength |

| Acetonitrile | ~37.5 | Longer Wavelength |

| Methanol (B129727) | ~32.7 | Longest Wavelength (due to H-bonding) |

Observing these solvent-dependent shifts would provide insight into the nature of the electronic transitions and the change in electronic distribution upon excitation.

X-ray Crystallography of this compound and its Derivatives (if available)

Determination of Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While no specific crystal structure for this compound is publicly available, analysis of crystal structures of related indole-2-carbaldehyde derivatives can provide valuable insights into its likely solid-state architecture.

An X-ray crystallographic study of this compound would be expected to reveal:

Planarity of the indole ring: The fused bicyclic indole system is expected to be essentially planar.

Conformation of the carbaldehyde group: The orientation of the aldehyde group relative to the indole ring would be determined. It is likely to be coplanar with the ring system to maximize π-conjugation.

Bond lengths and angles: Precise measurements of all bond lengths and angles would confirm the connectivity and provide insights into the electronic effects of the substituents. For example, the C-Cl bond lengths and the C-C and C-N bonds within the indole ring could be compared to theoretical values and those of related structures.

Intermolecular interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions such as hydrogen bonding (N-H···O=C) and halogen bonding (C-Cl···O or C-Cl···π). These interactions play a crucial role in determining the physical properties of the solid.

For instance, the crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has been reported, showing a planar indole moiety and specific intermolecular C-H···O interactions that influence the crystal packing. nih.gov It is highly probable that this compound would also exhibit a planar indole core and engage in hydrogen bonding via its N-H and carbonyl oxygen atoms in the solid state.

Intermolecular Interactions and Crystal Packing

A comprehensive search of the scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed experimental data regarding its crystal structure, intermolecular interactions, and packing arrangement are not available at this time.

While analysis of related halogenated indole derivatives often reveals the presence of significant intermolecular forces such as hydrogen bonding, halogen bonding, and π–π stacking, the specific nature and geometry of these interactions are highly dependent on the precise substitution pattern on the indole ring. nih.govmdpi.com For instance, studies on other indole derivatives have detailed the formation of hydrogen-bonded dimers and complex three-dimensional networks through various weak interactions. nih.gov However, without experimental crystallographic data for this compound, a scientifically accurate and detailed discussion of its specific intermolecular interactions and crystal packing cannot be provided. Such an analysis would be purely speculative and would not adhere to the required standards of scientific accuracy based on detailed research findings.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its solid-state architecture and the specific intermolecular forces that govern its crystal packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for its favorable balance of accuracy and computational cost, making it a standard tool for studying organic molecules like indole (B1671886) derivatives. Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to model the molecule's behavior.

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For 5,6-dichloro-1H-indole-2-carbaldehyde, this process would reveal key geometrical parameters. The optimized structure of related indole aldehydes is known to be nearly planar, a result of the aromaticity of the indole ring system and the conjugated aldehyde group.

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this molecule, a key focus would be the rotational barrier around the bond connecting the carbaldehyde group to the indole ring. DFT calculations can map the energy profile of this rotation to identify the most stable conformer(s) and the energy barriers between them. A frequency calculation is typically performed following optimization to confirm that the structure is a true energy minimum, indicated by the absence of imaginary frequencies.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical data obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C(aldehyde) | Value in Å |

| Bond Length | C=O | Value in Å |

| Bond Length | C5-Cl | Value in Å |

| Bond Length | C6-Cl | Value in Å |

| Bond Angle | C3-C2-C(aldehyde) | Value in Degrees |

| Dihedral Angle | N1-C2-C(aldehyde)-O | Value in Degrees |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity and polarizability.

For this compound, DFT calculations would map the distribution of electron density for these orbitals. The HOMO is typically expected to be distributed across the π-system of the indole ring, while the LUMO may be localized more towards the electron-withdrawing carbaldehyde group and the chlorinated benzene (B151609) ring portion. This distribution is fundamental to understanding intramolecular charge transfer (ICT) processes upon electronic excitation.

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical data obtained from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Value |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of donor-acceptor interactions by examining the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant interactions would be expected between the lone pair orbitals (LP) of the oxygen and nitrogen atoms and the antibonding orbitals (π* or σ) of adjacent bonds. For instance, a strong interaction between a nitrogen lone pair and the π orbital of the C2=C3 bond would indicate significant electron delocalization contributing to the stability of the aromatic system. The magnitude of the E(2) energy is proportional to the strength of the interaction.

Table 3: Illustrative NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical data obtained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C2-C3) | Calculated Value | π-conjugation |

| π (C5-C6) | π* (C3a-C7a) | Calculated Value | π-conjugation |

| LP (O) | σ* (C(aldehyde)-H) | Calculated Value | Hyperconjugation |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural confirmation of synthesized compounds.

Infrared (IR) Spectra: Theoretical vibrational frequencies are calculated from the second derivatives of energy with respect to atomic displacement. These frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C=O stretch, C-Cl stretch). The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, improving agreement with experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Calculations are performed on the optimized geometry, and the resulting isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

UV-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. These calculations provide insight into the nature of electronic transitions, such as n→π* or π→π*, by identifying the molecular orbitals involved.

The ultimate validation of computational models comes from the comparison of predicted properties with experimental results. For spectroscopic analysis, this involves overlaying the calculated spectrum with the experimental one. A strong correlation between the predicted and observed vibrational frequencies (IR), chemical shifts (NMR), and absorption maxima (UV-Vis) provides confidence in the accuracy of the computed molecular structure and electronic properties. Discrepancies can, in turn, prompt a re-evaluation of the theoretical model or the experimental data interpretation. While the methodologies for such comparisons are well-established for indole derivatives, specific studies performing this direct validation for this compound are not prominent in the surveyed scientific literature.

Table 4: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative) Note: Specific calculated and experimental values for this compound are not available in the cited literature. This table illustrates how such a comparison would be presented.

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| IR (cm-1): ν(C=O) | Value | Value |

| IR (cm-1): ν(N-H) | Value | Value |

| ¹H NMR (ppm): H(aldehyde) | Value | Value |

| ¹³C NMR (ppm): C(aldehyde) | Value | Value |

| UV-Vis λmax (nm) | Value | Value |

Reactivity Prediction and Reaction Mechanism Studies

Theoretical studies are instrumental in predicting the chemical reactivity and exploring the pathways of chemical reactions. By calculating electronic properties and modeling reaction coordinates, researchers can gain a deep understanding of a molecule's behavior.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution or charge transfer. A high value of chemical hardness indicates high stability and low reactivity. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons, representing its electrophilic nature. researchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions.

| Parameter | Definition | Significance for this compound |

|---|---|---|

| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. | A high value would indicate greater kinetic stability. The dichloro-substitution is expected to influence this value significantly. |

| Electrophilicity Index (ω) | A measure of the energy stabilization upon accepting electrons from the environment. | A high value would confirm the compound's potential to react with nucleophiles, a key aspect of its chemistry. |

Transition state (TS) modeling is a computational technique used to map the energy landscape of a chemical reaction. It allows for the identification of the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate.

For this compound, TS modeling could be applied to various significant reactions, such as:

Nucleophilic addition to the carbaldehyde group.

Electrophilic substitution on the indole ring.

Oxidation of the aldehyde to a carboxylic acid.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Indole derivatives have shown inhibitory activity against various enzymes, including urease and α-glucosidase. researchgate.net Molecular docking can predict how this compound would bind to the active sites of these enzymes.

Urease: This enzyme is a key target for treating infections caused by Helicobacter pylori. A molecular docking study on novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives, which are structurally analogous to the target compound, revealed potent urease inhibitory activity. capes.gov.brnih.govresearchgate.net Docking simulations showed that these compounds could effectively bind within the active site of the urease enzyme. nih.govresearchgate.net Similarly, this compound would be expected to orient its functional groups to interact with key residues and the nickel ions in the urease active site.

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption. nih.gov Studies on other indole-based compounds have demonstrated their potential as α-glucosidase inhibitors. researchgate.net A docking simulation would place this compound into the enzyme's active site to predict its binding conformation and affinity, providing a rationale for potential inhibitory activity. frontiersin.org

The primary output of a docking study is the identification of the specific interactions that stabilize the ligand-target complex. These interactions include:

Hydrogen Bonds: The carbaldehyde oxygen and the indole -NH group of this compound are potential hydrogen bond donors and acceptors, which can form strong interactions with polar amino acid residues in an enzyme's active site.

Hydrophobic Interactions: The aromatic indole ring and the dichlorinated benzene moiety can engage in hydrophobic and π-π stacking interactions with nonpolar residues.

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

For instance, in the docking of related benzimidazole (B57391) derivatives with urease, interactions with key amino acids and the catalytic nickel ions were crucial for inhibition. nih.govresearchgate.net A similar analysis for this compound would pinpoint the specific residues responsible for its binding, guiding the design of more potent inhibitors.

| Interaction Type | Potential Functional Group on Compound | Potential Interacting Residues in Enzyme |

|---|---|---|

| Hydrogen Bonding | -C=O, -NH | Asp, Glu, His, Ser, Arg, Lys |

| Hydrophobic/π-π Stacking | Indole Ring, Benzene Ring | Phe, Tyr, Trp, Leu, Val, Ala |

| Halogen Bonding | -Cl | Backbone carbonyls, Ser, Thr |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for the biological activities of this compound, a dataset of structurally related indole derivatives with measured biological data (e.g., IC₅₀ values for enzyme inhibition) would be required.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

A mathematical model is then generated using statistical methods like Multiple Linear Regression (MLR) to correlate these descriptors with the observed biological activity. While QSAR studies have been performed on various sets of indole derivatives for different biological targets, a specific, published QSAR model focused on a series derived from this compound is not available. nih.govresearchgate.net The development of such a model would be a valuable step in predicting the activity of new, unsynthesized analogues and optimizing the lead structure for improved potency and desired properties.

Correlation of Structural Descriptors with Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the structural features of a molecule with its biological activity. For derivatives of the indole scaffold, various structural descriptors are considered to build predictive models. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles can be extrapolated from studies on analogous compounds.

Key structural descriptors for this compound that are likely to influence its biological activity include:

Steric and Shape Properties: The size and three-dimensional shape of the molecule are crucial for its interaction with biological targets. Descriptors like molecular volume, surface area, and specific conformational preferences (torsion angles) play a vital role. The planarity of the indole ring, combined with the spatial arrangement of the dichloro and carbaldehyde substituents, defines the shape that will be presented to a receptor binding pocket.

Hydrophobicity: The chlorine substituents increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The partition coefficient (logP) is a key descriptor for this property.

QSAR analyses on related indole derivatives have demonstrated that a combination of these descriptors can effectively model biological activities such as enzyme inhibition or receptor binding. For instance, studies on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors revealed that steric and electrostatic interactions are primary drivers of the enzyme-ligand interaction. nih.gov Similarly, research on indole-based compounds as HIV-1 fusion inhibitors has highlighted the importance of molecular shape and contact surface area in determining biological activity. nih.gov

Table 1: Key Structural Descriptors and Their Potential Influence on Biological Activity

| Descriptor Category | Specific Descriptor | Potential Influence on this compound Activity |

| Electronic | Dipole Moment | Affects solubility and binding orientation in polar environments. |

| HOMO/LUMO Energies | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. | |

| Partial Atomic Charges | Determines sites for electrostatic interactions and hydrogen bonding with target macromolecules. | |

| Steric/Shape | Molecular Volume | Influences the fit within a receptor's binding site. |

| Molecular Surface Area | Affects the extent of interaction with the receptor surface. | |

| Torsion Angles | Defines the conformational flexibility and preferred 3D shape of the molecule. | |

| Hydrophobicity | LogP | Governs membrane permeability and distribution within biological systems. |

Design Principles for Enhanced Activity

The design of new derivatives of this compound with enhanced or tailored biological activity relies on established medicinal chemistry principles, often guided by computational insights.

Structure-Activity Relationship (SAR) Guided Modifications: SAR studies on related indole scaffolds provide valuable clues for modification. For example, research on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators has shown that a chloro group at the C5 position can enhance potency. nih.gov This suggests that the 5,6-dichloro substitution pattern in the target molecule could be a favorable feature for certain biological targets. Further modifications could explore the impact of replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) or with bioisosteric groups to fine-tune electronic and steric properties.

Molecular Hybridization: This strategy involves combining the this compound scaffold with another pharmacophore to create a hybrid molecule with potentially synergistic or novel activities. For instance, indole rings have been hybridized with imidazole[2,1-b]thiazole moieties to generate potent anti-inflammatory agents. nih.gov The aldehyde functionality of this compound serves as a convenient chemical handle for such hybridization, allowing for the formation of imines, amides (after oxidation to the carboxylic acid), or other linkages to connect to a second bioactive fragment.

Bioisosteric Replacement: The chlorine atoms or the aldehyde group can be replaced by other functional groups with similar steric and electronic characteristics (bioisosteres) to explore the chemical space and potentially improve properties like potency, selectivity, or metabolic stability. For example, the aldehyde could be converted to a nitrile or an oxime to alter its hydrogen bonding capacity and reactivity.

Scaffold Hopping: Computational methods can be used to identify novel core structures (scaffolds) that can mimic the key pharmacophoric features of this compound while possessing different chemical backbones. This can lead to the discovery of new chemical series with improved drug-like properties.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. The indole ring system, with its inherent π-electron delocalization, serves as a good foundation for designing NLO-active molecules.

The NLO properties of this compound can be investigated using computational quantum chemical methods, primarily Density Functional Theory (DFT). bohrium.com These calculations can predict key parameters that correlate with NLO activity, such as:

Dipole Moment (μ): A large ground-state dipole moment is often associated with significant NLO response.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is the primary determinant of the second-order NLO response. A large β value is a key indicator of a promising NLO material.

For this compound, the presence of the electron-donating indole nitrogen and the electron-withdrawing aldehyde group creates a push-pull system that can facilitate ICT upon excitation, a crucial factor for a high NLO response. The dichloro substituents, being electron-withdrawing, will further modulate the electronic properties of the π-system.

Theoretical investigations on similar indole and imidazole (B134444) derivatives have shown that DFT calculations can effectively predict NLO properties. researchgate.netresearchgate.net For instance, a study on Indole-7-carbaldehyde demonstrated that a high value of dipole moment, linear polarizability, and first-order hyperpolarizability suggests good NLO behavior. researchgate.net

Table 2: Computational Parameters for NLO Property Investigation

| Parameter | Symbol | Significance in NLO |

| Dipole Moment | μ | Influences the magnitude of the NLO response. |

| Average Polarizability | ⟨α⟩ | A measure of the linear optical response. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap often correlates with higher polarizability and hyperpolarizability. |